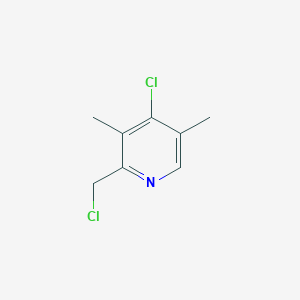

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

説明

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine typically involves the chlorination of 2-(chloromethyl)-3,5-dimethylpyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.

化学反応の分析

Types of Reactions

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 2-(methyl)-3,5-dimethylpyridine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of demethylated pyridine derivatives.

科学的研究の応用

Intermediate in Drug Synthesis

4-Cl-CMPY is primarily recognized as an intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole. This class of drugs is crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) by reducing stomach acid production. The synthesis process involves several steps where 4-Cl-CMPY acts as a key precursor, facilitating the formation of the active pharmaceutical ingredient (API) .

Antitumor Activity

Research has demonstrated that derivatives of 4-Cl-CMPY exhibit significant biological activity, particularly as potential antitumor agents. It has been utilized as a reactant in the preparation of 2-amino-6-halopurine Hsp90 inhibitors, which have shown promise in cancer treatment due to their ability to disrupt protein folding and function essential for tumor growth .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, which can lead to therapeutic applications in managing diseases related to enzyme dysregulation. Its derivatives have been evaluated for their ability to inhibit specific targets involved in metabolic pathways, providing insights into new drug development strategies .

Synthesis Techniques

The synthesis of 4-Cl-CMPY can be achieved through several methods, including:

- Alkylation Reactions : Utilizing chloromethylation techniques to introduce chloromethyl groups onto the pyridine ring.

- Condensation Reactions : Combining with other reagents to form more complex structures that can lead to pharmaceutical intermediates .

Reactivity with Biological Targets

Studies focusing on the interactions of 4-Cl-CMPY with biological targets have revealed its potential for modifying biological pathways. Understanding these interactions is critical for optimizing its derivatives for enhanced therapeutic efficacy .

Materials Science Applications

Beyond its pharmaceutical uses, 4-Cl-CMPY is also being explored in materials science. Its unique chemical properties allow it to be incorporated into polymers, leading to advancements in materials with improved thermal stability and electrical conductivity. This application could revolutionize industries such as electronics and aerospace by developing new materials that meet demanding performance criteria .

Clinical Studies

Clinical studies focusing on the pharmacological properties of compounds derived from 4-Cl-CMPY have highlighted its potential benefits in treating gastrointestinal disorders due to its role in synthesizing PPIs like omeprazole .

Antitumor Research

Recent research has shown that derivatives of 4-Cl-CMPY can inhibit tumor growth effectively by targeting specific pathways involved in cancer cell proliferation . This opens avenues for developing novel cancer therapies based on this compound.

作用機序

The mechanism of action of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

類似化合物との比較

Similar Compounds

- 4-Chloro-2-(chloromethyl)quinazoline

- 4-Chloro-2-methylquinazoline

- 2-(Chloromethyl)quinoline

- 2-Chloro-4-(chloromethyl)thiazole

Uniqueness

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for selective modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

生物活性

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a pyridine ring substituted with two chlorine atoms and two methyl groups, enhances its reactivity and potential applications in medicinal and agricultural chemistry. This article explores the compound's biological activity, including antimicrobial properties, mechanisms of action, and its implications for therapeutic use.

Chemical Structure and Properties

- Molecular Formula : C₈H₉Cl₂N

- Molecular Weight : 188.07 g/mol

- Structure Characteristics : The compound features a pyridine ring with chlorine substitutions at the 2 and 4 positions and methyl groups at the 3 and 5 positions. This configuration contributes to its hydrophobic properties, influencing both its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of chlorine atoms may enhance its ability to penetrate microbial cell membranes, which is crucial for its antimicrobial effects. Notably, studies have demonstrated its effectiveness against Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .

The mechanism of action of this compound involves several key interactions:

- Cell Membrane Penetration : The hydrophobic nature of the compound aids in crossing lipid membranes.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes critical for bacterial survival .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance:

- Synthesis Methods : Various chlorination methods have been employed to synthesize this compound effectively, ensuring high purity and yield.

- Pharmacological Studies : Derivatives have been tested for their antimicrobial efficacy, revealing promising results against a range of pathogens. These derivatives often exhibit enhanced activity compared to the parent compound due to structural modifications that improve their interaction with biological targets .

Case Studies

- Antibacterial Activity :

-

Agricultural Applications :

- The compound has been explored for use as a herbicide and fungicide due to its structural characteristics that enhance its reactivity towards plant pathogens.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloromethyl-3,5-dimethylpyridine | Similar methyl substitutions | Lacks additional chlorine at position 4 |

| 4-Chloro-3-methylpyridine | Chlorine at position 4 | No chloromethyl group; different biological activity |

| 4-Bromo-2-(chloromethyl)-3,5-dimethylpyridine | Bromine instead of chlorine at position 4 | Different halogen affects reactivity |

This table illustrates how variations in halogen substitution and methyl group positioning can influence the chemical properties and biological activities of these compounds.

特性

IUPAC Name |

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIWBDZQCQHMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452102 | |

| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142885-96-9 | |

| Record name | 4-chloro-2-chloromethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。